Senicapoc is an inhibitor of intermediate conductance calcium-activated potassium (IKCa1/KCa3.1) channels. It inhibits rubidium efflux from and dehydration of isolated human red blood cells (RBCs) induced by the calcium ionophore A23187 ( IC50s = 11 and 30 nM, respectively). Senicapoc (10 mg/kg twice per day) reduces IKCa1/KCa3.1 channel activity, increases potassium levels in RBCs, and decreases erythrocyte density in the SAD transgenic mouse model of sickle cell disease. It inhibits IL-2, IFN-γ, IL-12, and IL-17A production in CD3+ T cells stimulated with phorbol 12-myristate 13-acetate (PMA;) and ionomycin when used at a concentration of 1 μM. Senicapoc (100 mg/kg) increases the paw withdrawal threshold in a rat model of chronic constriction injury (CCI) of the sciatic nerve. Senicapoc, also known as ICA-17043, is a potent Gardos Channel Inhibitor for the treatment of a subset of Hereditary Xerocytosis caused by mutations in the Gardos channel. Senicapoc (ICA-17043) is a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia. Senicapoc exhibits Antimalarial Activity.
Related Compounds
Clotrimazole
Compound Description: Clotrimazole is an antifungal medication commonly used to treat fungal infections. Beyond its antifungal properties, research has explored its potential as a potassium channel blocker, particularly for its inhibitory effects on the IK channel (KCa3.1), the same channel targeted by Senicapoc. [] Studies have shown that Clotrimazole can induce a decrease in cell viability and migration in both melanoma and pancreatic cancer cell lines, regardless of the expression levels of the IK channel. []
Relevance: This research suggests that Clotrimazole's effects on cancer cells might not solely depend on the presence of the IK channel on the plasma membrane but could involve off-target effects on other cellular targets or the blockade of IK channels within intracellular compartments. [] This finding is relevant to the understanding of Senicapoc's mechanism of action, as it highlights the potential for off-target effects of potassium channel blockers in cancer cells.
Nifedipine
Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to manage conditions like high blood pressure and angina. [] Research utilizing the Rosetta molecular modeling suite, which was employed to investigate KCa3.1 channel inhibition, revealed a distinct binding site for Nifedipine in the fenestration region of the KCa3.1 channel, unlike the pore-blocking mechanism observed with Senicapoc. []
Relevance: Electrophysiology experiments and site-directed mutagenesis studies confirmed these computational predictions. [] These findings suggest that Nifedipine, while not a direct pore blocker like Senicapoc, might exert its effects by stabilizing the channel in a non-conducting state or by interfering with the channel's gating mechanism.
Compound Description: TRAM-34 is a selective and potent blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] Molecular modeling studies have been employed to elucidate the mechanism of action of TRAM-34, suggesting that it blocks ion conduction by directly occupying the site within the channel pore that would normally be occupied by potassium ions. []
Relevance: This mechanism of action is similar to that of Senicapoc, which also acts as a pore blocker of the KCa3.1 channel. [] The understanding of TRAM-34's binding interactions provides valuable insights for designing and developing more effective and selective KCa3.1 channel blockers for various therapeutic applications.
Compound Description: SKA-31 is a compound known to activate KCa2.3 and KCa3.1 channels. [] Studies have explored its potential in mitigating atherosclerosis, a condition linked to hyperlipidemia and endothelial dysfunction, by enhancing endothelium-dependent vasodilation. []
Relevance: SKA-31 serves as a contrasting agent to Senicapoc, which is a KCa3.1 channel blocker. Research in a mouse model of atherosclerosis demonstrated that, unlike Senicapoc, SKA-31 administration improved aortic endothelial function without significantly affecting atherosclerotic lesion density. []
Compound Description: NS6180 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] This compound is recognized for its potential as a therapeutic agent for conditions where KCa3.1 channels are implicated, including autoimmune diseases and fibrosis. []
Relevance: Similar to Senicapoc, NS6180 acts as a pore blocker of the KCa3.1 channel. [] Molecular modeling studies have been conducted to gain insights into the binding interactions and mechanism of NS6180's inhibitory action on the KCa3.1 channel, highlighting its potential for structure-based drug design. []
Compound Description: 4-phenyl-pyran is a compound that has been investigated for its potential to inhibit the KCa3.1 channel. [] Molecular modeling using the Rosetta software predicted a receptor site for 4-phenyl-pyran within the pore lumen of the KCa3.1 channel. [] This prediction was further validated through site-directed mutagenesis experiments and electrophysiology studies. []
Relevance: Unlike Nifedipine, 4-phenyl-pyran functions as a pore blocker, similar to Senicapoc and TRAM-34, directly inhibiting ion conduction through the channel. [] These findings provide evidence for a classical pore-blocking mechanism of action for 4-phenyl-pyran in the context of KCa3.1 channel inhibition.
GsMTx-4, ω-agatoxin TK, NS309
Compound Description: GsMTx-4 is a peptide known to inhibit the mechanosensitive ion channel Piezo1. ω-agatoxin TK is a selective inhibitor of the CaV2.1 channel, also known as the P/Q-type calcium channel. NS309 is a compound recognized for its ability to activate the Gardos channel (KCa3.1) and mimic the effects of gain-of-function mutations in this channel. []
Relevance: These compounds, alongside Senicapoc, a KCa3.1 inhibitor, and TRAM-34, another KCa3.1 inhibitor, were employed in a study focusing on the intricate interplay between KCa3.1, CaV2.1, and Piezo1 in red blood cells (RBCs). [] This research aimed to explore the observation of increased intracellular calcium levels in patients with Gardos channelopathy, a condition characterized by mutations in the KCa3.1 gene. [] The combined use of these pharmacological agents helped elucidate a potential mechanistic explanation for the increased calcium levels in RBCs.
The study's findings suggested that KCa3.1 activity, potentially amplified by NS309, might lead to fluctuations in RBC membrane potential. [] These fluctuations, in turn, could activate the CaV2.1 channel, facilitating calcium entry into the RBCs. [] Furthermore, Piezo1 activity appeared to modulate this interplay, with a closed Piezo1 channel favoring the KCa3.1-CaV2.1 interaction. [] Conversely, Piezo1 openings appeared to dampen membrane potential fluctuations, thereby limiting CaV2.1 activity. [] These findings underscore the complexity of ion channel interactions in RBCs and their potential implications in Gardos channelopathy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Suprafenacine is an inhibitor of tubulin polymerization (IC50 = 0.38 μM) with anticancer activity. It inhibits the proliferation of HeLa, Jurkat, SNU-16, MDA-MB-231, A549, SH-SY5Y, HCT15, and KB-3-1 cells (IC50s = 83-381.2 nM) and P-glycoprotein-enriched KB-VI cells (IC50 = 215.7 nM). Suprafenacine (10 μM) increases phosphorylation of JNK and Bcl-2 and induces apoptosis and cell cycle arrest at the G2/M phase in HeLa cells. Suprafenacine (20 mg/kg) reduces tumor growth in an HCT15 colon adenocarcinoma mouse xenograft model. Suprafenacine is a novel cell permeable selective inhibitor of cancer cell proliferation, binding microtubules at the colchicine-binding site and inhibiting polymerization, leading to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway.
Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury. Sunitinib, also known as sutent or su-11248, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Sunitinib is a drug which is used for the treatment of advanced renal cell carcinoma as well as the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. Sunitinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Sunitinib has been detected in multiple biofluids, such as urine and blood. Within the cell, sunitinib is primarily located in the membrane (predicted from logP). Sunitinib participates in a number of enzymatic reactions. In particular, sunitinib can be biosynthesized from 3-methyleneoxindole. Sunitinib can also be converted into linkable sunitinib analogue.
Suplatast is an antiallergic agent. It inhibits IL-4 and IL-5 production in conalbumin-stimulated D10.G4.1 murine T helper 2 (Th2) cells in a concentration-dependent manner. Suplatast (100 mg/kg) inhibits ovalbumin-induced increases in eosinophil and total cell numbers, as well as IL-4, IL-5, and IL-13, but not IFN-γ, levels in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of asthma. It also inhibits ovalbumin-induced increases in ovalbumin-specific IgE in serum and bronchial hyperresponsiveness to methacholine in the ovalbumin-sensitized mouse model of asthma. Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.
Suprofen is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both isoforms of cyclooxygenase (COX; IC50s = 1.1 and 8.7 µM for COX-1 and COX-2, respectively). Suprofen, also known as R-25061suprofen, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Suprofen is a drug which is used as eye drops to inhibit the miosis (pupil constriction) that may occur during ocular surgery. Suprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Suprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, suprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, suprofen is involved in the suprofen action pathway. Suprofen is an aromatic ketone that is thiophene substituted at C-2 by a 4-(1-carboxyethyl)benzoyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antirheumatic drug, a peripheral nervous system drug and a drug allergen. It is a member of thiophenes, a monocarboxylic acid and an aromatic ketone. An ibuprofen-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic. It is no longer approved for use in the United States.